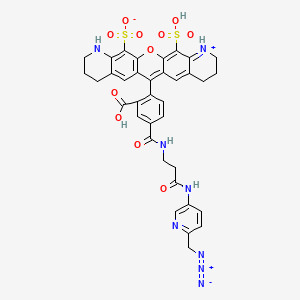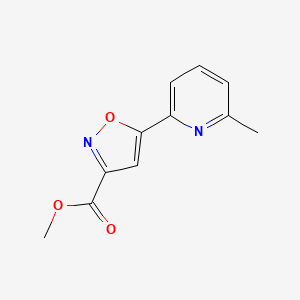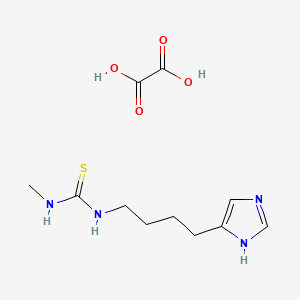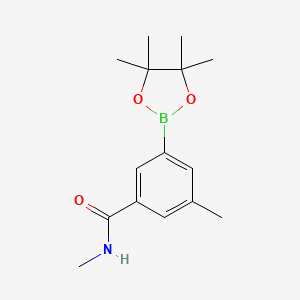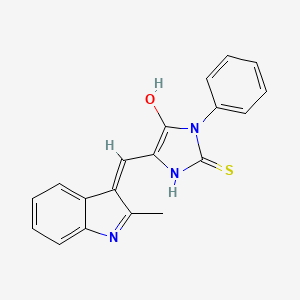
5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as piperidine, in an ethanol solvent. The mixture is refluxed for several hours to ensure the completion of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
類似化合物との比較
Similar Compounds
- 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives
Uniqueness
Compared to similar compounds, 5-((2-Methyl-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one stands out due to its unique combination of the indole and thioxoimidazolidinone moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H15N3OS |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24)/b15-11+ |
InChIキー |
HENBDVWJTRHRLX-RVDMUPIBSA-N |
異性体SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=S)N3)C4=CC=CC=C4)O |
正規SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
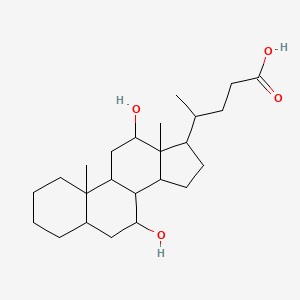
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)

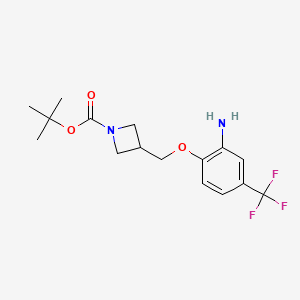
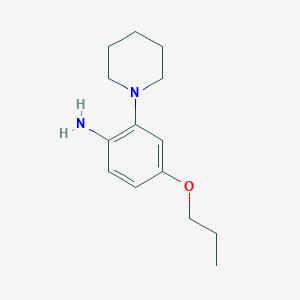
![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
